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Compound of Interest

(4-(1H-Pyrazol-5-
Compound Name:

yl)phenyl)methanamine
CAS No.: 1017785-80-6
Cat. No.: B2753009

Get Quote

Structural Architecture, Asymmetric Synthesis, and
Pharmacological Utility
Nomenclature & Structural Analysis

The Tautomeric Conundrum The designation phenyl(1H-pyrazol-5-yl)methanamine refers to a
scaffold comprising a methanamine core substituted with a phenyl ring and a pyrazole ring.[1]
While the IUPAC name appears straightforward, the physicochemical reality of this molecule is
governed by annular prototropic tautomerism.

In unsubstituted pyrazoles, the hydrogen on the nitrogen oscillates between positions 1 and 2.
This rapid equilibrium renders the 3- and 5-positions chemically equivalent in solution (Rule P-
14.4). However, when the pyrazole is attached to a chiral methanamine center, this
tautomerism creates a complex recognition surface for biological targets.

e Preferred IUPAC Name (PIN): phenyl(1H-pyrazol-5-yl)methanamine
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» Chiral Designation: The methine carbon connecting the amine, phenyl, and pyrazole rings is
a stereogenic center. The enantiomers are designated as (R)- or (S)-phenyl(1H-pyrazol-5-
yl)methanamine.

DOT Diagram 1: Tautomeric Equilibrium & Numbering Shift The following diagram illustrates
the critical numbering shift that occurs during proton migration, which often confuses NMR
interpretation.

———————————————————————————

Proton Shift (Fast Exchange

N1-H Tautomer
Substituent at Pos 5

Fig 1. Annular tautomerism renders positions 3 and 5 equivalent in solution NMR.

Click to download full resolution via product page

Synthetic Architecture: The Elilman Protocol

For drug development, racemic synthesis is rarely acceptable. The synthesis of chiral
phenyl(1H-pyrazol-5-yl)methanamine requires high diastereoselectivity. The industry-standard
approach utilizes Ellman’s Sulfinamide Auxiliary ((R)-tert-butanesulfinamide).

Why this route?

o Causality: Direct reductive amination of the corresponding ketone yields a racemate. Using a
chiral sulfinamide creates a chiral imine (sulfinimine), allowing the subsequent reduction or
Grignard addition to proceed with high facial selectivity.

o Self-Validation: The diastereomeric ratio (dr) can be monitored via 1H NMR or HPLC prior to
the final deprotection step, ensuring quality control during the synthesis, not just at the end.

Detailed Experimental Protocol
Target:(S)-phenyl(1H-pyrazol-5-yl)methanamine
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Step 1: Condensation (Formation of the Sulfinimine)

o Reagents: Phenyl(1H-pyrazol-5-yl)methanone (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq),
Ti(OEt)4 (2.0 eq).

e Solvent: Dry THF (0.5 M).

e Procedure:

o

Dissolve ketone and sulfinamide in THF under N2 atmosphere.

[e]

Add Ti(OEt)4 dropwise (Lewis acid catalyst and water scavenger).

Reflux at 70°C for 16 hours.

o

[¢]

Validation: Monitor TLC (EtOAc/Hexane 1:1). The disappearance of the ketone spot
indicates completion.

[¢]

Workup: Quench with brine, filter through Celite to remove Titanium salts.
Step 2: Diastereoselective Reduction
e Reagents: L-Selectride or NaBH4 (for lower cost/selectivity trade-off).

e Mechanism: The bulky tert-butyl group on the sulfinyl sulfur blocks one face of the imine,
forcing the hydride to attack from the opposite side.

e Procedure:
o Cool the sulfinimine solution to -78°C.
o Add reducing agent slowly to prevent temperature spikes.
o Stir for 2 hours, allowing slow warming to RT.

Step 3: Deprotection (Cleavage of Auxiliary)

e Reagents: 4M HCI in Dioxane.
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e Procedure:
o Dissolve the sulfinamide intermediate in MeOH.
o Add HCl/Dioxane. Stir for 1 hour.
o Precipitate the amine hydrochloride salt with Et20.[2]

DOT Diagram 2: Chiral Synthesis Workflow
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Phenyl(pyrazol-5-yl)methanone (R)-tert-butanesulfinamide

i

Step 1: Ti(OEt)4 Condensation
(Formation of Chiral Imine)

>90% Yield

N-Sulfinyl Imine Intermediate

Stereocontrol

Step 2: Reduction (-78°C)
(Facial Selectivity Established)

Step 3: HCI Deprotection

Isolation

(S)-phenyl(1H-pyrazol-5-yl)methanamine
(Chiral Salt)

Fig 2. Ellman auxiliary route ensuring enantiopurity of the methanamine.
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Physicochemical & Pharmacological Profile[3][4]

Data Summary Table
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Property Value | Characteristic Relevance

Molecular Formula C10H11N3 Core scaffold

Good oral bioavailability

Calc. LogP ~1.2-15 o )
(Lipinski compliant)

H-Bond Donors 2 (Amine NH2, Pyrazole NH) Critical for active site binding
H-Bond Acceptors 2 (Pyrazole N, Amine N) Kinase hinge region interaction
pKa (Amine) ~8.5-9.0 Protonated at physiological pH

~2.5 (protonation), ~14 Amphoteric nature aids
pKa (Pyrazole) ) .

(deprotonation) solubility

Medicinal Chemistry Utility The phenyl(1H-pyrazol-5-yl)methanamine scaffold acts as a
privileged pharmacophore in kinase inhibition.

e Hinge Binding: The pyrazole nitrogen pair (donor/acceptor motif) mimics the adenine ring of
ATP, allowing it to form hydrogen bonds with the hinge region of kinases (e.g., EGFR,
VEGFR, JAK).

e Hydrophobic Pocket: The phenyl group attached to the methanamine carbon typically orients
into the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on the
specific kinase conformation (DFG-in vs. DFG-out).

Analytical Characterization (Trustworthiness)

To validate the synthesis, the following diagnostic signals must be confirmed. Note that the
pyrazole NH signal is often broad or invisible due to exchange.

e 1H NMR (DMSO-d6):
o 0 8.5-9.0 ppm: Broad singlet (NH3+ if salt).
o 0 13.0 ppm: Very broad singlet (Pyrazole NH).

o 9 6.2-6.5 ppm: Doublet or singlet (Pyrazole C4-H). This is the most diagnostic peak. If the
pyrazole is 5-substituted, this proton is at position 4.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2753009?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o 0 5.4-5.8 ppm: Methine proton (-CH-NH2). In the chiral salt, this signal's integration and
splitting pattern confirm the mono-substitution.

e Chiral HPLC:
o Column: Chiralpak AD-H or OD-H.
o Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine.

o Self-Validating Check: The enantiomeric excess (ee) must be >98% for biological assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: 1H-Pyrazole-5-yl Phenyl
Methanamine]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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